3-(1,3-Benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Overview
Description
3-(1,3-Benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a synthetic organic compound that features a benzodioxole ring and a trifluoroacetylated amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Trifluoroacetyl Group: This step involves the acylation of an amino group with trifluoroacetic anhydride.
Coupling Reactions: The final step involves coupling the benzodioxole derivative with the trifluoroacetylated amino acid under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the trifluoroacetyl group, potentially converting it to a primary amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzodioxole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its trifluoroacetyl group.
Receptor Binding: Investigated for binding to specific biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Applications in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid would depend on its specific application. Generally, the trifluoroacetyl group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the benzodioxole ring can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-3-amino-propanoic acid: Lacks the trifluoroacetyl group.
3-(1,3-Benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]butanoic acid: Has an additional methylene group in the propanoic acid chain.
Uniqueness
The presence of the trifluoroacetyl group in 3-(1,3-Benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO5/c13-12(14,15)11(19)16-7(4-10(17)18)6-1-2-8-9(3-6)21-5-20-8/h1-3,7H,4-5H2,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJWVNQRHKKYMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164467 | |
Record name | β-[(2,2,2-Trifluoroacetyl)amino]-1,3-benzodioxole-5-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174502-41-1 | |
Record name | β-[(2,2,2-Trifluoroacetyl)amino]-1,3-benzodioxole-5-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174502-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-[(2,2,2-Trifluoroacetyl)amino]-1,3-benzodioxole-5-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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